![molecular formula C18H39O6P B14445257 Ethyl bis[2-(hexyloxy)ethyl] phosphate CAS No. 75019-77-1](/img/structure/B14445257.png)
Ethyl bis[2-(hexyloxy)ethyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bis[2-(hexyloxy)ethyl] phosphate is an organophosphorus compound with the molecular formula C18H39O6P. This compound contains a phosphate group bonded to two 2-(hexyloxy)ethyl groups and an ethyl group. It is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis[2-(hexyloxy)ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-(hexyloxy)ethanol and ethanol. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The general steps are as follows:
Addition of Reactants: Phosphorus oxychloride is added to a mixture of 2-(hexyloxy)ethanol and ethanol in a reaction vessel.
Catalysis: Pyridine is added as a catalyst to facilitate the reaction.
Reaction Conditions: The mixture is stirred and heated to a temperature range of 50-70°C for several hours.
Purification: The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is typically purified using industrial-scale distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl bis[2-(hexyloxy)ethyl] phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphate esters with higher oxidation states.
Substitution: The ethyl and 2-(hexyloxy)ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid, ethanol, and 2-(hexyloxy)ethanol.
Oxidation: Phosphate esters with higher oxidation states.
Substitution: New organophosphorus compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Ethyl bis[2-(hexyloxy)ethyl] phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of ethyl bis[2-(hexyloxy)ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The compound can also interact with cell membranes, altering their permeability and fluidity .
Comparación Con Compuestos Similares
Ethyl bis[2-(hexyloxy)ethyl] phosphate can be compared with other similar organophosphorus compounds, such as:
Bis(2-ethylhexyl) phosphate: Similar in structure but with different alkyl groups, used as a plasticizer and solvent.
Bis(2-ethylhexyl) phosphite: Contains a phosphite group instead of a phosphate group, used as an antioxidant and stabilizer.
Bis[2-(methacryloyloxy)ethyl] phosphate: Contains methacrylate groups, used in polymer synthesis.
Conclusion
This compound is a versatile organophosphorus compound with significant applications in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biochemical research, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.
Propiedades
Número CAS |
75019-77-1 |
|---|---|
Fórmula molecular |
C18H39O6P |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
ethyl bis(2-hexoxyethyl) phosphate |
InChI |
InChI=1S/C18H39O6P/c1-4-7-9-11-13-20-15-17-23-25(19,22-6-3)24-18-16-21-14-12-10-8-5-2/h4-18H2,1-3H3 |
Clave InChI |
MDKIXZXDWFAGGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOP(=O)(OCC)OCCOCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


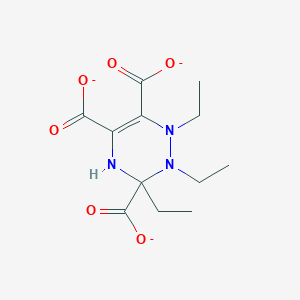
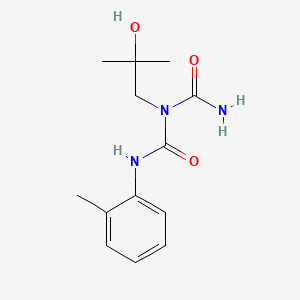
![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)
![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
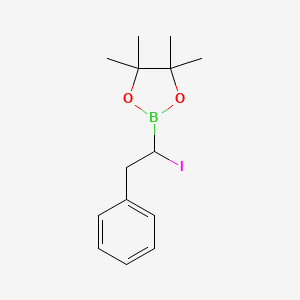
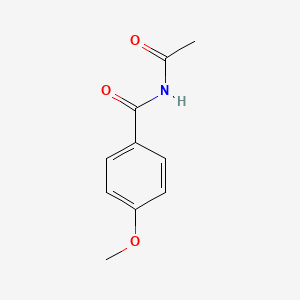
![(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14445210.png)

![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
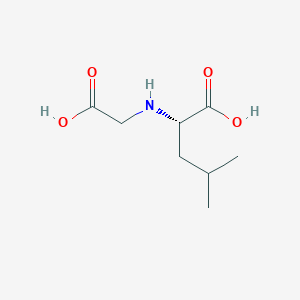
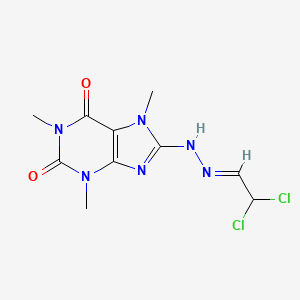
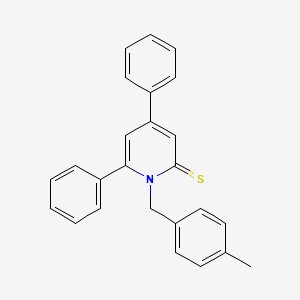
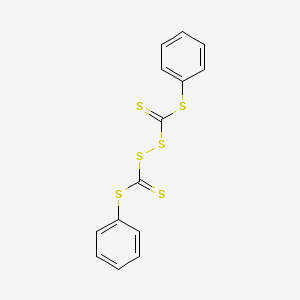
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
